REACTION_SMILES
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[F:1][c:2]1[c:3]([CH2:8][CH2:9][CH2:10][OH:11])[cH:4][cH:5][cH:6][cH:7]1.[c:12]1([CH3:22])[cH:13][cH:14][c:15]([S:18](=[O:19])(=[O:20])[Cl:21])[cH:16][cH:17]1.[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[F:1][c:2]1[c:3]([CH2:8][CH2:9][CH2:10][O:11][S:18]([c:15]2[cH:14][cH:13][c:12]([CH3:22])[cH:17][cH:16]2)(=[O:19])=[O:20])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)OCCCc2ccccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |